molecular formula C13H18BrNO2 B15090032 {1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol

{1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol

Cat. No.: B15090032
M. Wt: 300.19 g/mol
InChI Key: BVMYYXYIHLJLPD-UHFFFAOYSA-N
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Description

{1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol is a chemical compound with the CAS Number 1226386-01-1 and a molecular weight of 300.19. It has the molecular formula C13H18BrNO2 . Chemically, this compound features a pyrrolidine ring substituted with a methanol group and a 2-(4-bromophenoxy)ethyl chain. This structure is representative of a class of compounds studied for their potential as allosteric modulators of G-protein coupled receptors (GPCRs). Specifically, compounds with pyrrolidine and bromophenyl ether motifs have been investigated for their activity on the Cannabinoid receptor 1 (CB1) . CB1 is a prominent GPCR in the central nervous system and a target for research into various disorders, including obesity, nausea, and pain management . Allosteric modulators like PSNCBAM-1, which shares some structural similarities, bind to a site distinct from the orthosteric site and can fine-tune receptor signaling, offering potential for developing subtype-specific and pathway-specific research tools . As such, this compound serves as a valuable building block or reference standard for medicinal chemists and pharmacology researchers exploring new chemical entities for GPCR-related studies. Please note: This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

Molecular Formula

C13H18BrNO2

Molecular Weight

300.19 g/mol

IUPAC Name

[1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol

InChI

InChI=1S/C13H18BrNO2/c14-11-3-5-13(6-4-11)17-9-8-15-7-1-2-12(15)10-16/h3-6,12,16H,1-2,7-10H2

InChI Key

BVMYYXYIHLJLPD-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)CCOC2=CC=C(C=C2)Br)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol typically involves the reaction of 4-bromophenol with 2-chloroethylamine to form 2-(4-bromophenoxy)ethylamine. This intermediate is then reacted with pyrrolidine and formaldehyde under reductive amination conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

{1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

{(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl}methanol is a chemical compound with the molecular formula C12H16BrNOC_{12}H_{16}BrNO. It features a pyrrolidine ring, a bromophenoxy group, and a methanol moiety. This combination gives it unique chemical properties and potential biological activities. It is classified as a pyrrolidine derivative, a class significant in medicinal chemistry due to the diverse pharmacological activities exhibited by pyrrolidine-containing compounds.

Chemical Properties and Reactions

The chemistry of {(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl}methanol involves reactions typical of amines and alcohols. Key reactions include those that highlight its versatility in synthetic organic chemistry.

Potential Applications

{(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl}methanol has potential applications in various fields:

  • Pharmaceutical Development Its unique structure makes it a candidate for pharmaceutical development.
  • Interaction Studies Interaction studies focus on its binding affinity and activity against various receptors and enzymes. Preliminary data suggest potential interactions with neurotransmitter receptors, which may be responsible for its observed biological activities. Further investigation using techniques like radiolabeled ligand binding assays and in vivo models will be essential to fully understand these interactions.

Structural Similarity

Several compounds share structural similarities with {(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl}methanol:

Compound NameStructural FeaturesUniqueness
1-$$2-(4-Bromophenoxy)ethyl]pyrrolidineLacks the methanol moiety but shares bromophenoxy groupSimilar pharmacophore but different functional groups
2-(4-Bromophenoxy)ethanolContains bromophenoxy group but lacks pyrrolidine ringNo cyclic structure; primarily an alcohol
4-BromophenolContains bromophenoxy group but lacks ethyl and pyrrolidine componentsSimple phenolic compound without additional complexity

The uniqueness of {(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl}methanol lies in its combination of a pyrrolidine ring and a bromophenoxy group, which potentially confers distinct chemical reactivity and biological activity compared to its analogs.

Further Research

Mechanism of Action

The mechanism of action of {1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents/Functional Groups Key Properties/Applications References
{1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol C₁₃H₁₇BrNO₂ 4-Bromophenoxyethyl, hydroxymethyl Potential ion channel modulation
{1-[(4-Methylphenyl)sulfonyl]pyrrolidin-2-yl}methanol C₁₂H₁₇NO₃S Tosyl (electron-withdrawing), hydroxymethyl Increased acidity of -OH; synthetic intermediate
[(2S)-1-(Cyclopropylmethyl)pyrrolidin-2-yl]methanol C₉H₁₇NO Cyclopropylmethyl (sterically compact) Enhanced metabolic stability; chiral synthesis
[1-(4-Amino-2-bromophenyl)pyrrolidin-3-yl]methanol C₁₁H₁₅BrN₂O 4-Amino-2-bromophenyl, hydroxymethyl Improved solubility; potential CNS applications
4-{1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one hydrochloride C₂₈H₂₈ClFN₃O₃ Benzodiazolyl, fluorophenylmethyl, lactam Ion channel inhibition (CLC-1 target)

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-bromophenoxyethyl group in the target compound increases lipophilicity (logP) compared to analogs with polar sulfonyl ({1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-yl}methanol) or amino ([1-(4-amino-2-bromophenyl)pyrrolidin-3-yl]methanol) groups . The tosyl group in {1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-yl}methanol enhances stability but reduces membrane permeability due to its strong electron-withdrawing nature .
  • Chiral centers (e.g., the S-configuration in [(2S)-1-(cyclopropylmethyl)pyrrolidin-2-yl]methanol) can significantly affect biological activity and selectivity .

Biological Activity

{1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol is a compound characterized by its unique structural features, including a pyrrolidine ring, a bromophenoxy group, and a methanol moiety. This combination of functional groups suggests potential biological activities that merit investigation. The compound's molecular formula is C12H16BrNO, and it belongs to the class of pyrrolidine derivatives, which are known for their diverse pharmacological properties.

The presence of the pyrrolidine ring in this compound contributes to its chemical reactivity and potential interactions with biological targets. The bromophenoxy group may enhance lipophilicity and facilitate binding to various receptors.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Neurotransmitter Receptor Interactions : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially influencing neurological pathways.
  • Antimicrobial Properties : Some pyrrolidine derivatives have shown antibacterial and antifungal activities, indicating that this compound could possess similar properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for elucidating the biological effects of this compound. The following table summarizes related compounds and their unique features:

Compound NameStructural FeaturesBiological Activity
1-[2-(4-Bromophenoxy)ethyl]pyrrolidineLacks methanol moietyModerate receptor binding
2-(4-Bromophenoxy)ethanolNo pyrrolidine ringAntimicrobial activity
4-BromophenolSimple phenolic compoundLimited biological activity

The combination of the pyrrolidine ring with the bromophenoxy group in this compound may confer distinct biological activities compared to its analogs.

Neurotransmitter Receptor Binding

A study investigating the binding affinity of various pyrrolidine derivatives to neurotransmitter receptors revealed that compounds with similar structural motifs exhibited varying degrees of activity. For instance, compounds with halogen substitutions demonstrated enhanced receptor affinity, suggesting that this compound may also exhibit significant receptor interactions due to its bromine atom.

Antimicrobial Activity Assessment

In vitro tests conducted on pyrrolidine derivatives indicated promising antibacterial and antifungal properties. For example, certain derivatives showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria. The incorporation of halogen groups was found to enhance antimicrobial efficacy.

Future Research Directions

Further studies are essential to elucidate the specific biological mechanisms underlying the activity of this compound. Recommended approaches include:

  • In Vivo Studies : Conducting animal model experiments to assess pharmacokinetics and therapeutic efficacy.
  • Molecular Docking Studies : Utilizing computational methods to predict binding interactions with specific receptors.
  • Expanded SAR Analysis : Synthesizing additional analogs to explore variations in biological activity based on structural modifications.

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing {1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol with high yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the pyrrolidine-2-ylmethanol core via reductive amination or cyclization of proline derivatives under controlled pH and temperature .
  • Step 2 : Introducing the 2-(4-bromophenoxy)ethyl group through nucleophilic substitution. Ethanol or THF is used as a solvent, with KOH or NaH as a base to deprotonate the phenolic oxygen for efficient alkylation .
  • Optimization : Reaction monitoring via TLC or HPLC is critical to minimize side products like over-alkylation or ring-opening byproducts. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm the pyrrolidine ring, methanol group (-CH2_2OH), and bromophenoxy substituents. Key signals include:
  • Pyrrolidine protons (δ 1.5–3.5 ppm, multiplet) and methanol CH2_2 (δ 3.6–4.0 ppm) .
  • Aromatic protons from the 4-bromophenoxy group (δ 6.8–7.4 ppm, doublet) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+^+ at m/z 330–332 for 79^{79}Br/81^{81}Br isotopes) .
  • IR : O–H stretch (~3200–3400 cm1^{-1}) and C–Br vibration (~600 cm1^{-1}) .

Q. What common chemical modifications of this compound are explored to enhance solubility or bioactivity?

  • Methodological Answer :

  • Esterification : The methanol group is acetylated using acetic anhydride to improve lipophilicity for membrane permeability studies .
  • Coordination Chemistry : The pyrrolidine nitrogen and methanol oxygen can act as ligands for metal complexes (e.g., Cu2+^{2+}, Zn2+^{2+}) to study catalytic or antibacterial properties .
  • Derivatization : Bromine on the phenoxy group is replaced via Suzuki coupling to introduce aryl groups for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can mechanistic contradictions in the ion channel modulation activity of this compound derivatives be resolved?

  • Methodological Answer :

  • Assay Variability : Compare results across patch-clamp (primary neurons) vs. fluorescence-based assays (HEK293 cells expressing CLC-1). Discrepancies may arise from off-target effects in heterologous systems .
  • Enantiomer-Specific Effects : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test individually. The (S)-enantiomer may show higher affinity due to steric compatibility with the channel’s binding pocket .
  • Molecular Dynamics (MD) Simulations : Model interactions between the compound and CLC-1 transmembrane domains to identify critical residues (e.g., Glu291^{291}) that influence activity .

Q. What strategies are effective for achieving enantiomeric purity during the synthesis of this compound?

  • Methodological Answer :

  • Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP catalysts to control stereochemistry at the pyrrolidine C2 position .
  • Kinetic Resolution : Employ lipase enzymes (e.g., Candida antarctica) to selectively esterify one enantiomer of the racemic methanol intermediate .
  • Crystallization-Induced Diastereomer Resolution : Convert the racemate into diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .

Q. How should researchers design experiments to address discrepancies in reported cytotoxicity profiles of this compound analogs?

  • Methodological Answer :

  • Standardized Protocols : Use identical cell lines (e.g., HepG2 for liver toxicity) and exposure times (24–48 hr) across studies. Variability in IC50_{50} values often stems from differences in MTT vs. ATP-based viability assays .
  • Metabolomic Profiling : Apply LC-MS to compare metabolite changes (e.g., glutathione depletion) in cells treated with conflicting analogs. This identifies off-target metabolic disruptions .
  • Apoptosis Pathway Analysis : Use Western blotting to measure caspase-3/7 activation and Bcl-2/Bax ratios, clarifying whether cytotoxicity is apoptosis-driven or necrotic .

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